molecular formula C10H20NO5P B6184861 diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate CAS No. 71172-20-8

diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate

Cat. No.: B6184861
CAS No.: 71172-20-8
M. Wt: 265.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate is an organophosphorus compound that features a morpholine ring and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable morpholine derivative. One common method is the Arbuzov reaction, where diethyl phosphite reacts with a halogenated morpholine derivative under basic conditions to form the desired phosphonate compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphonic acids and their derivatives.

    Reduction: Hydroxylated phosphonates.

    Substitution: Various substituted morpholine or phosphonate derivatives.

Scientific Research Applications

Diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate involves its interaction with biological targets through the morpholine ring and the phosphonate group. The morpholine ring can interact with enzyme active sites, potentially inhibiting their activity. The phosphonate group can mimic phosphate groups in biological systems, interfering with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate: Contains a morpholine ring and a phosphonate group.

    Diethyl [2-(piperidin-4-yl)-2-oxoethyl]phosphonate: Similar structure but with a piperidine ring instead of morpholine.

    Diethyl [2-(pyrrolidin-4-yl)-2-oxoethyl]phosphonate: Contains a pyrrolidine ring.

Uniqueness

This compound is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring enhances its solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

71172-20-8

Molecular Formula

C10H20NO5P

Molecular Weight

265.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.